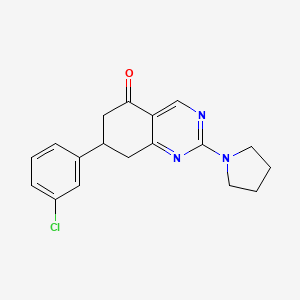

7-(3-chlorophenyl)-2-(pyrrolidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one

Description

7-(3-Chlorophenyl)-2-(pyrrolidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one is a dihydroquinazolinone derivative characterized by a bicyclic scaffold fused with a ketone group at position 3. Key structural features include:

- Position 7: A 3-chlorophenyl substituent, contributing lipophilic and electron-withdrawing properties.

This compound belongs to a broader class of quinazolinone derivatives, which are pharmacologically relevant due to their modulation of enzymes (e.g., kinases) or receptors (e.g., GABAA) .

Properties

IUPAC Name |

7-(3-chlorophenyl)-2-pyrrolidin-1-yl-7,8-dihydro-6H-quinazolin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O/c19-14-5-3-4-12(8-14)13-9-16-15(17(23)10-13)11-20-18(21-16)22-6-1-2-7-22/h3-5,8,11,13H,1-2,6-7,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPDPLRDSNIKWAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=C3C(=N2)CC(CC3=O)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-chlorophenyl)-2-(pyrrolidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinazolinone Core: The initial step involves the synthesis of the quinazolinone core through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the quinazolinone intermediate.

Attachment of the Pyrrolidine Ring:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

7-(3-chlorophenyl)-2-(pyrrolidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one undergoes various types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, typically at the pyrrolidine ring or the quinazolinone core, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can occur at the carbonyl group of the quinazolinone core, resulting in the formation of reduced derivatives.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

7-(3-chlorophenyl)-2-(pyrrolidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 7-(3-chlorophenyl)-2-(pyrrolidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations at Position 2

The substituent at position 2 significantly influences electronic and steric properties. The following analogs highlight key differences:

Key Observations :

- The pyrrolidin-1-yl group in the target compound offers a compact, flexible amine compared to bulkier substituents like the 4-methoxyphenylamino group .

- Piperazine-linked analogs (e.g., ) introduce additional hydrogen-bonding sites and aromaticity, which may enhance receptor binding but reduce metabolic stability.

Substituent Variations at Position 7

Position 7 modifications alter lipophilicity and steric bulk:

Key Observations :

Physicochemical and Pharmacokinetic Implications

- Lipophilicity : The 3-chlorophenyl group (clogP ~2.5 estimated) balances solubility and membrane permeability better than highly polar groups (e.g., dimethoxyphenyl, clogP ~1.8) .

- Hydrogen Bonding : Pyrrolidin-1-yl (2 H-bond acceptors) is less polar than piperazinyl derivatives (4 H-bond acceptors in ), suggesting improved blood-brain barrier penetration for the target compound.

- Metabolic Stability : Electron-withdrawing groups (e.g., chlorine) may slow oxidative metabolism compared to methoxy or furan substituents .

Biological Activity

Synthesis and Structure

The synthesis of 7-(3-chlorophenyl)-2-(pyrrolidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one involves multi-step organic reactions. The precursor compounds are typically derived from quinazoline derivatives, which are known for their diverse biological activities. The introduction of a pyrrolidine moiety enhances the compound's interaction with biological targets.

Chemical Structure

The structural formula can be represented as follows:

This structure contributes to its lipophilicity and ability to cross biological membranes, which is essential for its pharmacological effects.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis. The mechanism involves the disruption of microtubule dynamics, similar to other known antimitotic agents .

Case Study: Tumor Cell Lines

In a study examining its effects on tumor cell lines, the compound demonstrated IC50 values in the low micromolar range against breast and lung cancer cells. The results were corroborated by assays such as:

- MTT assay : To measure cell viability.

- Flow cytometry : For apoptosis detection.

- Western blotting : To assess the expression of apoptotic markers.

Enzyme Inhibition

Another area of interest is its role as an enzyme inhibitor , particularly against kinases involved in cancer progression. Preliminary data suggest that the compound may modulate kinase activity, which could lead to decreased tumor growth rates .

| Biological Activity | Effect | Assay Method |

|---|---|---|

| Anticancer | Inhibits cell proliferation | MTT assay |

| Apoptosis Induction | Increased apoptotic cells | Flow cytometry |

| Kinase Inhibition | Modulates kinase activity | Western blotting |

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the chlorophenyl and pyrrolidine substituents can significantly affect the biological activity of the compound. For instance, altering the halogen substituents on the phenyl ring has been shown to enhance potency against specific cancer types.

Key Findings

- Chlorine Substitution : Enhances lipophilicity and improves binding affinity to target proteins.

- Pyrrolidine Ring : Essential for maintaining biological activity; variations lead to reduced efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.